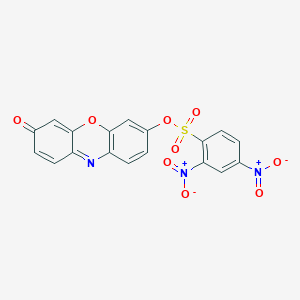
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is a complex organic compound with a unique structure that combines a phenoxazinone core with a dinitrobenzenesulfonate group
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate typically involves the reaction of 7-oxophenoxazin-3-yl derivatives with 2,4-dinitrobenzenesulfonyl chloride under specific conditions. The reaction is usually carried out in an organic solvent such as dichloromethane or chloroform, with a base like triethylamine to neutralize the hydrochloric acid formed during the reaction. The reaction mixture is stirred at room temperature or slightly elevated temperatures to ensure complete conversion.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to control reaction parameters precisely. Purification steps such as recrystallization or chromatography are employed to obtain the final product with high purity.
Analyse Chemischer Reaktionen
Types of Reactions
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate can undergo various chemical reactions, including:
Oxidation: The phenoxazinone core can be further oxidized under strong oxidizing conditions.
Reduction: The nitro groups can be reduced to amino groups using reducing agents like hydrogen gas in the presence of a catalyst or chemical reductants such as tin(II) chloride.
Substitution: The sulfonate group can be substituted with other nucleophiles under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate or chromium trioxide in acidic medium.
Reduction: Hydrogen gas with palladium on carbon or tin(II) chloride in hydrochloric acid.
Substitution: Nucleophiles like amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Further oxidized phenoxazinone derivatives.
Reduction: Amino derivatives of the original compound.
Substitution: Compounds with the sulfonate group replaced by other functional groups.
Wissenschaftliche Forschungsanwendungen
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate has several applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for more complex molecules.
Biology: Investigated for its potential as a fluorescent probe due to the phenoxazinone core’s ability to emit light under specific conditions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of dyes and pigments due to its vibrant color properties.
Wirkmechanismus
The mechanism of action of (7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate involves its interaction with specific molecular targets. The phenoxazinone core can intercalate with DNA, disrupting its function and leading to cell death. The nitro groups can undergo reduction within cells, generating reactive intermediates that can damage cellular components. These combined effects contribute to the compound’s biological activity.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- (7-oxophenoxazin-3-yl) 2,4,6-trifluorobenzenesulfonate
- (7-oxophenoxazin-3-yl) 2,3,4,5,6-pentafluorobenzenesulfonate
- 1-(7-oxophenoxazin-3-yl)oxypyrrolidine-2,5-dione
Uniqueness
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate is unique due to the presence of both the phenoxazinone core and the dinitrobenzenesulfonate group. This combination imparts distinct chemical and biological properties, making it a valuable compound for various applications. The nitro groups enhance its reactivity and potential for generating reactive intermediates, while the phenoxazinone core provides fluorescence and DNA intercalation capabilities.
Eigenschaften
CAS-Nummer |
827020-55-3 |
|---|---|
Molekularformel |
C18H9N3O9S |
Molekulargewicht |
443.3 g/mol |
IUPAC-Name |
(7-oxophenoxazin-3-yl) 2,4-dinitrobenzenesulfonate |
InChI |
InChI=1S/C18H9N3O9S/c22-11-2-4-13-16(8-11)29-17-9-12(3-5-14(17)19-13)30-31(27,28)18-6-1-10(20(23)24)7-15(18)21(25)26/h1-9H |
InChI-Schlüssel |
HWLAMNLWIAACGG-UHFFFAOYSA-N |
Kanonische SMILES |
C1=CC(=C(C=C1[N+](=O)[O-])[N+](=O)[O-])S(=O)(=O)OC2=CC3=C(C=C2)N=C4C=CC(=O)C=C4O3 |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


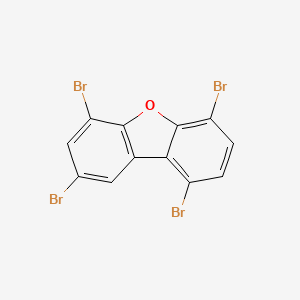
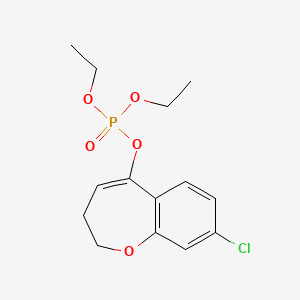
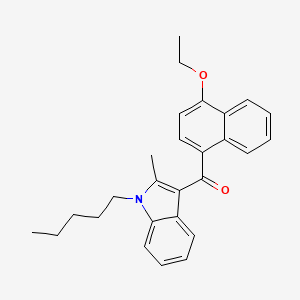
![Phenol, 4-[1-[4-(4-hydroxyphenyl)butyl]-4-piperidinyl]-](/img/structure/B14212550.png)
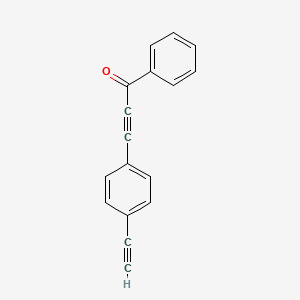
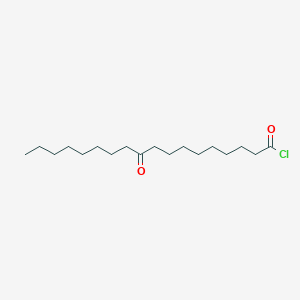
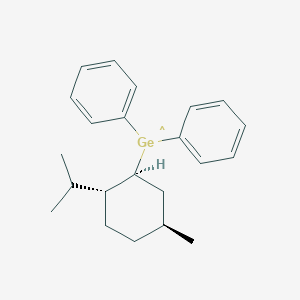
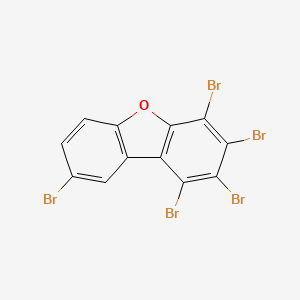
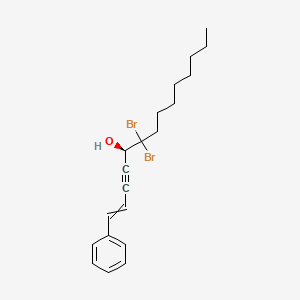
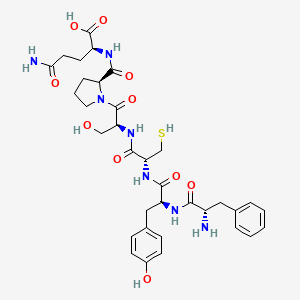
![4-Chloro-2-[(2,6-diaminopyrimidin-4-yl)amino]benzoic acid](/img/structure/B14212584.png)
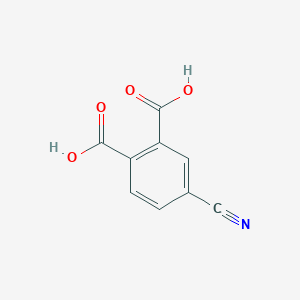
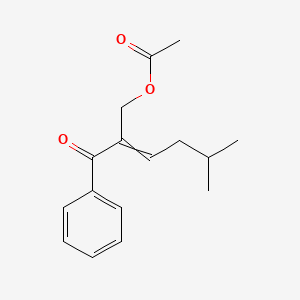
![N-(2-{[2-Nitro-5-(trifluoromethyl)phenyl]sulfanyl}phenyl)acetamide](/img/structure/B14212599.png)
